Coumarin-TMP-Halo

説明

Coumarin-TMP-Halo (CTH) is a photocaged small-molecule tool designed for precise spatiotemporal control of protein-protein interactions in live cells. It operates by heterodimerizing HaloTag-fused anchor proteins (e.g., SPC25 at kinetochores) and Escherichia coli dihydrofolate reductase (eDHFR)-fused effector proteins (e.g., the INBox subdomain of INCENP linked to Aurora B kinase) . Upon UV light exposure, the coumarin-based photocage is cleaved, enabling rapid recruitment of Aurora B kinase to specific subcellular locations. This system has been pivotal in studying kinetochore-microtubule dynamics, particularly in resolving conflicting models of microtubule depolymerization and Aurora B-mediated phosphorylation effects .

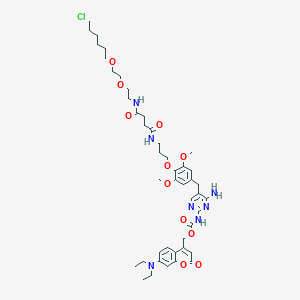

CTH’s structure integrates a coumarin photolabile group, a trimethoprim (TMP) moiety for eDHFR binding, and a HaloTag ligand for covalent attachment to HaloTag-fused proteins. This design ensures high specificity and minimal basal activity prior to photoactivation.

特性

分子式 |

C45H62ClN7O11 |

|---|---|

分子量 |

912.48 |

IUPAC名 |

[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[4-amino-5-[[4-[3-[[4-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-4-oxobutanoyl]amino]propoxy]-3,5-dimethoxyphenyl]methyl]pyrimidin-2-yl]carbamate |

InChI |

InChI=1S/C45H62ClN7O11/c1-5-53(6-2)34-12-13-35-33(27-41(56)64-36(35)28-34)30-63-45(57)52-44-50-29-32(43(47)51-44)24-31-25-37(58-3)42(38(26-31)59-4)62-20-11-17-48-39(54)14-15-40(55)49-18-21-61-23-22-60-19-10-8-7-9-16-46/h12-13,25-29H,5-11,14-24,30H2,1-4H3,(H,48,54)(H,49,55)(H3,47,50,51,52,57) |

InChIキー |

VQMHJXSEKFTQTQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)NC3=NC=C(C(=N3)N)CC4=CC(=C(C(=C4)OC)OCCCNC(=O)CCC(=O)NCCOCCOCCCCCCCl)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Coumarin-TMP-Halo; Coumarin TMP Halo; CTH |

製品の起源 |

United States |

類似化合物との比較

Mechanism and Specificity

CTH vs. Rapamycin-Based Systems (FKBP/FRB):

- Mechanism: Rapamycin systems rely on the small molecule rapamycin to dimerize FKBP and FRB domains. Unlike CTH, these systems lack spatial control and require prolonged incubation with rapamycin, which can induce off-target effects due to endogenous FKBP proteins.

- Specificity : CTH’s HaloTag-eDHFR interaction offers covalent binding, reducing off-target recruitment. In contrast, FKBP/FRB interactions are reversible and less stable .

CTH vs. Light-Oxygen-Voltage (LOV) Domain Systems:

- Activation : LOV domains use blue light to induce conformational changes, but their activation kinetics (seconds to minutes) are slower than CTH’s near-instantaneous UV-triggered release (milliseconds).

- Phototoxicity : CTH’s UV activation may increase phototoxicity risks compared to LOV’s visible light.

Performance in Live-Cell Studies

CTH vs. Auxin-Inducible Degron (AID) Systems:

- Temporal Control : AID systems degrade proteins upon auxin application but lack spatial precision. CTH enables subcellular targeting, such as kinetochore-specific Aurora B recruitment .

- Reversibility : AID is irreversible, while CTH’s effects can be titrated by adjusting light exposure duration.

CTH vs. Traditional Chemical Inducers (e.g., Doxycycline):

- Kinetics : Doxycycline-controlled systems require hours for gene induction, whereas CTH achieves sub-second activation.

- Background Noise: CTH’s photocaging minimizes basal activity, unlike leaky expression in tetracycline systems.

Data Tables

Table 1: Key Properties of CTH and Comparable Systems

Research Findings and Limitations

- Superior Precision : CTH’s UV-triggered release resolves ambiguities in Aurora B’s role during microtubule depolymerization, demonstrating that tension promotes kinetochore-microtubule release .

- Limitations : UV light can damage cellular components, and HaloTag overexpression may perturb native protein functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。